molecular formula C5H13NO4 B12076112 1-Amino-1-deoxy-d-arabinitol

1-Amino-1-deoxy-d-arabinitol

Cat. No.: B12076112
M. Wt: 151.16 g/mol
InChI Key: RNHXWPCUJTZBAR-UHFFFAOYSA-N
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Description

1-Amino-1-deoxy-d-arabinitol is a compound with the molecular formula C5H13NO4 It is a derivative of arabinitol, where one hydroxyl group is replaced by an amino group

Chemical Reactions Analysis

1-Amino-1-deoxy-d-arabinitol undergoes various chemical reactions, including:

Major products formed from these reactions include 1-acetamido-1-deoxy-d-arabinitol and other substituted derivatives.

Scientific Research Applications

1-Amino-1-deoxy-d-arabinitol has several scientific research applications:

Mechanism of Action

1-Amino-1-deoxy-d-arabinitol exerts its effects primarily by inhibiting glycosidases. These enzymes are involved in the hydrolysis of glycosidic bonds in carbohydrates. The compound mimics the transition state of the enzyme-substrate complex, thereby inhibiting the enzyme’s activity . This inhibition can affect various metabolic pathways, including glycogen metabolism .

Comparison with Similar Compounds

Properties

IUPAC Name

5-aminopentane-1,2,3,4-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHXWPCUJTZBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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